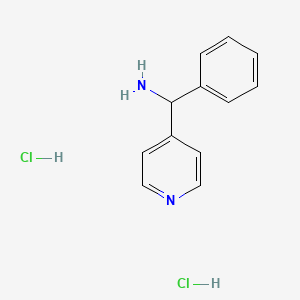

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

Description

The exact mass of the compound Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is 256.0534038 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl(pyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCYKYZUHCXQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423761-55-1 | |

| Record name | phenyl(pyridin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Phenyl(pyridin-4-yl)methanamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Phenyl(pyridin-4-yl)methanamine dihydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which features a pyridine ring and a phenyl group connected by a methanamine linker, presents a unique combination of steric and electronic properties. This versatile scaffold serves as a valuable building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

The pyridine moiety, an isostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature that is often exploited in the design of molecules that interact with biological targets.[1][2][3] The overall architecture of phenyl(pyridin-4-yl)methanamine allows for substitutions on both the phenyl and pyridine rings, providing a platform for the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide provides an in-depth overview of the chemical properties, synthesis, applications, and safety considerations of phenyl(pyridin-4-yl)methanamine dihydrochloride, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is paramount for its effective application in research and development. Phenyl(pyridin-4-yl)methanamine and its dihydrochloride salt have been characterized to elucidate their chemical and physical attributes.

| Property | Phenyl(pyridin-4-yl)methanamine (Free Base) | Phenyl(pyridin-4-yl)methanamine Dihydrochloride |

| CAS Number | 58088-57-6[4][5] | 1193388-27-0[6] |

| Molecular Formula | C₁₂H₁₂N₂[4][5] | C₁₂H₁₄Cl₂N₂ |

| Molecular Weight | 184.24 g/mol [4][5] | 257.16 g/mol |

| Appearance | Light brown to brown liquid[4] | Off-white to white solid[7] |

| Melting Point | 104°C[4] | Not explicitly available, but related structures are solids[7] |

| Boiling Point | 335°C[4] | Not applicable |

| Solubility | Soluble in water[8][9] | |

| Storage | Store at 2-8°C under an inert atmosphere[4] | Store in a cool, dry, well-ventilated area[10] |

Note: Some properties for the dihydrochloride salt are inferred from data on closely related structures and general principles of salt formation. Experimental verification is recommended.

Synthesis and Manufacturing

The synthesis of phenyl(pyridin-4-yl)methanamine and its subsequent conversion to the dihydrochloride salt can be achieved through a multi-step process. A representative synthetic route, based on established chemical transformations for analogous compounds, is outlined below.[7][11]

Synthetic Pathway Overview

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the synthesis of structurally related compounds and should be adapted and optimized for the specific synthesis of phenyl(pyridin-4-yl)methanamine dihydrochloride.[7][11]

Step 1: Synthesis of Phenyl(pyridin-4-yl)methanol

-

To a solution of phenylmagnesium bromide in dry tetrahydrofuran (THF), slowly add a solution of pyridine-4-carboxaldehyde in dry THF at 0°C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl(pyridin-4-yl)methanol.

Step 2: Synthesis of Phenyl(pyridin-4-yl)methanone

-

Dissolve the crude phenyl(pyridin-4-yl)methanol in glacial acetic acid.

-

Slowly add chromium trioxide (CrO₃) to the solution while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate to obtain phenyl(pyridin-4-yl)methanone.

Step 3: Synthesis of Phenyl(pyridin-4-yl)methanone oxime

-

Dissolve phenyl(pyridin-4-yl)methanone and hydroxylamine hydrochloride in ethanol.

-

Add pyridine to the mixture and reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude oxime by recrystallization or column chromatography.

Step 4: Synthesis of Phenyl(pyridin-4-yl)methanamine

-

To a solution of the phenyl(pyridin-4-yl)methanone oxime in a mixture of ethanol and acetic acid, add zinc dust portion-wise.

-

Stir the reaction mixture at room temperature for several hours until the reduction is complete.

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Neutralize the filtrate with a base and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the free base, phenyl(pyridin-4-yl)methanamine.

Step 5: Formation of Phenyl(pyridin-4-yl)methanamine Dihydrochloride

-

Dissolve the phenyl(pyridin-4-yl)methanamine free base in a suitable solvent such as methanol.

-

Cool the solution in an ice bath and acidify to a pH of 1-2 by the dropwise addition of a saturated solution of hydrochloric acid in methanol.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting residue with a non-polar solvent (e.g., n-hexane), filter the solid, and dry under vacuum to afford phenyl(pyridin-4-yl)methanamine dihydrochloride as a solid.[7]

Applications in Research and Drug Development

The phenyl(pyridin-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry due to its presence in a number of biologically active compounds.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic targets.

As a Building Block for Bioactive Molecules

The primary application of phenyl(pyridin-4-yl)methanamine dihydrochloride is as a versatile intermediate in the synthesis of more complex molecules. The primary amine group serves as a key functional handle for derivatization through reactions such as acylation, alkylation, and reductive amination. This allows for the introduction of diverse substituents to probe the chemical space around the core scaffold and optimize interactions with a biological target.

Role in the Development of Kinase Inhibitors

The pyridine and phenyl rings of the scaffold can mimic the purine and phenyl groups found in many kinase inhibitors that bind to the ATP-binding site of these enzymes. By modifying the substituents on these rings, researchers can fine-tune the selectivity and potency of the resulting compounds against specific kinases implicated in diseases such as cancer.[12]

Exploration in CNS-Targeting Agents

The ability of the pyridine nitrogen to engage in hydrogen bonding and the overall lipophilicity of the molecule make it an interesting starting point for the design of agents that can cross the blood-brain barrier. Derivatives of phenyl(pyridin-4-yl)methanamine could be explored for their potential as modulators of central nervous system (CNS) targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling phenyl(pyridin-4-yl)methanamine dihydrochloride. The following information is a general guide and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.

Hazard Identification

Based on data for structurally related compounds, phenyl(pyridin-4-yl)methanamine dihydrochloride may be associated with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Get medical attention immediately.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Conclusion

Phenyl(pyridin-4-yl)methanamine dihydrochloride is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its unique structural features provide a robust platform for the synthesis of novel compounds with the potential for a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective utilization in the pursuit of new therapeutic agents.

References

-

PubChem. C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, V., et al. (2018). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 3(10), x181498. Available from: [Link]

-

Angene Chemical. Safety Data Sheet: {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride. Available from: [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available from: [Link]

-

IDAAM Publications. ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. Available from: [Link]

-

Al-Saeedi, S. I., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(4), M1453. Available from: [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. Available from: [Link]

-

Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available from: [Link]

-

Reddy, C. D., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. Available from: [Link]

-

Reddy, C. D., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(5), 1996-2003. Available from: [Link]

Sources

- 1. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. PHENYL-PYRIDIN-4-YLMETHYL-AMINE | 58088-57-6 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1193388-27-0|Phenyl(pyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride | 889939-88-2 | Benchchem [benchchem.com]

- 9. Pyridin-4-ylmethanamine Dihydrochloride [benchchem.com]

- 10. aksci.com [aksci.com]

- 11. researchgate.net [researchgate.net]

- 12. idaampublications.in [idaampublications.in]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Comprehensive Physicochemical Profiling and Application Guide for Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

Executive Summary

Phenyl(pyridin-4-yl)methanamine dihydrochloride is a highly versatile diarylmethylamine building block utilized extensively in modern medicinal chemistry. Featuring a chiral center flanked by a phenyl ring and a 4-pyridyl group, this scaffold provides critical stereochemical geometry and hydrogen-bonding capabilities necessary for interacting with complex biological targets. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with an authoritative breakdown of its physicochemical properties, handling requirements, and field-proven synthetic workflows, specifically focusing on its integration into drug discovery pipelines such as TRPA1 antagonist development[1].

Structural and Physicochemical Fundamentals

The free base form of phenyl(pyridin-4-yl)methanamine is a primary amine that is highly susceptible to oxidation and degradation. To ensure long-term stability and enhance aqueous solubility for biological assays, it is predominantly synthesized and stored as a dihydrochloride salt [2]. The dual protonation occurs at both the primary amine and the pyridine nitrogen, drastically altering its solubility profile and necessitating specific neutralization steps during synthesis.

Quantitative Data Summary

Table 1 summarizes the critical physicochemical parameters of the compound, distinguishing between the free base and the dihydrochloride salt forms to guide precise stoichiometric calculations and storage protocols.

| Property | Value | Molecular Form |

| CAS Number | 423761-55-1 | Dihydrochloride[2] |

| CAS Number | 58088-57-6 | Free Base |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | Dihydrochloride[3] |

| Molecular Weight | 257.16 g/mol | Dihydrochloride |

| Melting Point | 104 °C | Free Base[4] |

| Boiling Point | 335 °C | Free Base[4] |

| Density | 1.106 g/cm³ | Free Base[4] |

| Storage Conditions | 2–8 °C, Inert Gas (Ar/N₂), Protect from light | Both[4][5] |

Mechanistic Role in Medicinal Chemistry

In drug discovery, the phenyl(pyridin-4-yl)methanamine scaffold is prized for its ability to project functional groups into distinct hydrophobic pockets of target proteins. The pyridine nitrogen serves as an excellent hydrogen-bond acceptor, while the phenyl ring engages in π−π stacking interactions.

A prominent application of this compound is the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists [1]. TRPA1 is an ion channel heavily implicated in pain and neurogenic inflammation. By coupling the primary amine of phenyl(pyridin-4-yl)methanamine with specific heteroaryl carboxylic acids, researchers can synthesize potent amides that lock the TRPA1 channel in a closed conformation, thereby preventing calcium influx and attenuating nociceptive signaling.

Pharmacological signaling attenuation by Phenyl(pyridin-4-yl)methanamine derivatives.

Experimental Workflows & Protocols

To utilize phenyl(pyridin-4-yl)methanamine dihydrochloride effectively, one must account for the two equivalents of HCl. The following protocol details a high-yielding amide coupling reaction, a standard procedure for generating target inhibitors.

Workflow Visualization

Experimental workflow for the amide coupling of Phenyl(pyridin-4-yl)methanamine dihydrochloride.

Protocol: Synthesis of Amide Derivatives via HATU Coupling

Expertise & Causality: Unactivated carboxylic acids do not spontaneously react with amines at room temperature. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive OAt-ester intermediate, which is superior for coupling sterically hindered secondary carbons like the diarylmethyl position of our target compound.

Step-by-Step Methodology:

-

Acid Activation:

-

Dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: Anhydrous conditions are critical; ambient moisture will hydrolyze the activated OAt-ester back to the starting acid, destroying the coupling agent.

-

-

Free Base Liberation:

-

In a separate vial, suspend 1.0 equivalent of phenyl(pyridin-4-yl)methanamine dihydrochloride in anhydrous DMF.

-

Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The dihydrochloride salt renders the amine completely non-nucleophilic. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the two equivalents of HCl to liberate the free primary amine without competing for the activated ester. The extra 1.0 equivalent of DIPEA drives the coupling reaction forward.

-

-

Coupling Reaction:

-

Transfer the liberated amine solution dropwise into the activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Self-Validating Checkpoint (LC-MS):

-

Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

-

Validation: The reaction is complete when the mass of the activated ester disappears and the product mass (M+H)+ dominates the chromatogram. Do not proceed to quenching until conversion is >95%.

-

-

Quenching and Purification:

-

Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate.

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify the crude residue via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target inhibitor.

-

Safety, Handling, and Storage

Phenyl(pyridin-4-yl)methanamine dihydrochloride is a biologically active compound and must be handled with rigorous safety protocols in a well-ventilated fume hood.

-

Hazard Classifications: The compound is classified under GHS07 (Warning). It exhibits Acute Toxicity (Category 4) via oral, dermal, and inhalation routes (H302 + H312 + H332)[2].

-

Irritation: It is a recognized skin irritant (Skin Irrit. 2, H315) and causes severe eye irritation (Eye Irrit. 2A, H319)[2].

-

Organ Toxicity: It is classified under STOT SE 3 (H336), indicating potential specific target organ toxicity (drowsiness or respiratory irritation) upon single exposure[2].

-

Storage: To prevent oxidative degradation of the amine and deliquescence of the hydrochloride salt, store the compound strictly at 2–8 °C under an inert atmosphere (Nitrogen or Argon) and protect it from light[4][5].

References

-

NextSDS. "phenyl(pyridin-4-yl)methanamine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database.[Link]

- Google Patents. "WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists.

Sources

- 1. WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists - Google Patents [patents.google.com]

- 2. nextsds.com [nextsds.com]

- 3. molcore.com [molcore.com]

- 4. PHENYL-PYRIDIN-4-YLMETHYL-AMINE | 58088-57-6 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its structural characteristics and critically examine the primary synthetic pathways, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Core Compound Structure and Properties

Phenyl(pyridin-4-yl)methanamine features a central methane carbon bonded to a phenyl group, a pyridin-4-yl group, and an amino group. This arrangement of an aromatic ring and a heteroaromatic ring linked by an aminomethyl bridge makes it a versatile scaffold for generating diverse molecular libraries. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

The structure consists of a chiral center at the methanamine carbon, meaning it can exist as two enantiomers. For synthetic applications where stereochemistry is critical, chiral resolution or asymmetric synthesis methods would be necessary.

Molecular Structure:

Caption: Structure of Phenyl(pyridin-4-yl)methanamine Dihydrochloride.

Table 1: Physicochemical Properties of Phenyl(pyridin-4-yl)methanamine

| Property | Value | Source |

| IUPAC Name | Phenyl(pyridin-4-yl)methanamine | [1] |

| CAS Number | 58088-57-6 (free base) | [1][2][3] |

| CAS Number | 1193388-27-0 (hydrochloride) | [4] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol (free base) | [1][3] |

| Appearance | Light brown to brown solid or liquid | [3][5] |

| Boiling Point | 335°C | [3] |

| Melting Point | 104°C | [3] |

| SMILES | NC(C1=CC=CC=C1)C2=CC=NC=C2 | [1] |

| InChI Key | DNIOUOCUBMTIDC-UHFFFAOYSA-N | [5] |

Strategic Synthesis Methodologies

The synthesis of Phenyl(pyridin-4-yl)methanamine typically converges on the formation of the central aminomethyl bridge. The most prevalent and logical strategies involve the transformation of the ketone precursor, 4-benzoylpyridine. We will explore two primary, robust routes: Reductive Amination and Reduction of an Oxime Intermediate .

Caption: Key synthetic routes to Phenyl(pyridin-4-yl)methanamine Dihydrochloride.

Synthesis of the Key Precursor: 4-Benzoylpyridine

The availability of high-quality 4-benzoylpyridine is paramount for a successful synthesis. It is a stable, light yellow crystalline solid.[6] Two reliable methods for its preparation are highlighted below.

-

Method A: Friedel-Crafts Acylation This classic approach involves the reaction of an isonicotinic acid derivative (like the acid chloride, prepared from isonicotinic acid and thionyl chloride) with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[7] This method is scalable and provides good yields, typically in the range of 87-90%.[7]

-

Method B: Modular Reductive Arylation A more modern, catalyst-free photochemical approach merges 4-cyanopyridine with an aromatic aldehyde (like benzaldehyde) in a flow system.[8][9] This method is followed by an oxidation step to yield the desired benzoylpyridine. This strategy offers high efficiency and is amenable to creating a library of substituted analogues by simply varying the starting aldehyde.[8][9]

Route 1: Reductive Amination of 4-Benzoylpyridine

Reductive amination is a highly efficient and widely used method in medicinal chemistry for forming carbon-nitrogen bonds.[10] It involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ to the target amine.[11]

Caption: Generalized mechanism of reductive amination.

Causality Behind Experimental Choices:

-

Leuckart-Wallach Reaction: This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[12][13] The primary advantage is the use of simple, inexpensive reagents. However, it requires high temperatures (often >160°C) and can sometimes result in the formation of N-formylated byproducts, necessitating a subsequent hydrolysis step.[12][14]

-

Catalytic Hydrogenation: A cleaner alternative involves reacting 4-benzoylpyridine with ammonia over a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/C) under a hydrogen atmosphere.[15][16] This method often provides high yields and purity, avoiding harsh reagents. The choice of catalyst is crucial; for instance, rhodium or platinum catalysts are often preferred to suppress debenzylation side reactions.[17]

-

Borohydride Reagents: For laboratory-scale synthesis, using a dedicated reducing agent after imine formation is common. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone.[11] This selectivity allows for a one-pot reaction where the ketone, amine source, and reducing agent are all present together. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another popular, less toxic alternative.[11]

Experimental Protocol: Reductive Amination using NaBH₃CN

-

Imine Formation: To a solution of 4-benzoylpyridine (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The use of a large excess of the ammonium salt drives the equilibrium towards imine formation.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. The low temperature helps to control the reaction rate and minimize side reactions. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy any remaining borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification (Free Base): Basify the aqueous residue with 2M NaOH to pH >10 and extract the product with dichloromethane or ethyl acetate (3x). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude phenyl(pyridin-4-yl)methanamine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride.

Route 2: Reduction of 4-Benzoylpyridine Oxime

This two-step sequence is a robust and reliable alternative to direct reductive amination. It involves converting the ketone to a stable oxime intermediate, which is then reduced to the primary amine.[18]

Causality Behind Experimental Choices:

-

Oximation: The formation of the oxime from 4-benzoylpyridine and hydroxylamine hydrochloride is typically a high-yielding and clean reaction, often proceeding readily in a protic solvent like ethanol with a mild base (e.g., sodium acetate) to neutralize the released HCl.[19]

-

Oxime Reduction: The critical step is the reduction of the C=N-OH group.

-

Catalytic Hydrogenation: This is the most common and industrially scalable method.[20] A variety of catalysts can be employed, including Platinum (e.g., PtO₂, Adam's catalyst) or Palladium (e.g., Pd/C).[18] The reaction is typically run in an acidic medium (e.g., ethanol with HCl) to facilitate the reduction and prevent side reactions. Platinum catalysts are often favored for reducing the C=N bond, while palladium can sometimes catalyze the cleavage of the N-O bond first.[18][20]

-

Metal/Acid Reduction: Classical methods like using zinc or tin in the presence of hydrochloric acid can also effect this transformation, though the work-up can be more cumbersome due to the metal salts produced.

-

Experimental Protocol: Oxime Formation and Catalytic Hydrogenation

-

Oximation: Dissolve 4-benzoylpyridine (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Oxime Isolation: After completion, cool the reaction mixture and pour it into cold water. The 4-benzoylpyridine oxime will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate is typically stable and can be carried forward without further purification.

-

Catalytic Hydrogenation: Suspend the 4-benzoylpyridine oxime (1.0 eq) in ethanol containing concentrated hydrochloric acid (2.2 eq). Add the hydrogenation catalyst (e.g., 10% Pd/C, 5 mol%).

-

Reaction: Place the vessel in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the system (e.g., to 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases. The acid protonates the pyridine and the imine, facilitating reduction.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride. It can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Primary Synthesis Routes

| Feature | Route 1: Reductive Amination | Route 2: Oxime Reduction |

| Key Reaction | In situ imine formation and reduction | Oximation followed by reduction |

| Number of Steps | 1-2 (from ketone) | 2 (from ketone) |

| Reagent Toxicity | Can involve cyanoborohydride (toxic) | Generally uses less toxic reagents |

| Scalability | Catalytic hydrogenation variant is highly scalable | Catalytic hydrogenation is highly scalable |

| Control | One-pot nature can sometimes lead to side reactions | Isolation of the oxime intermediate allows for purification and better control |

| Versatility | Excellent for library synthesis by varying amine source | More specific to primary amine synthesis |

Conclusion

The synthesis of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is most effectively achieved starting from the key intermediate, 4-benzoylpyridine. Both direct reductive amination and the reduction of the corresponding oxime represent viable and robust synthetic strategies. The choice between these routes depends on the specific requirements of the researcher, including scale, available reagents, and desired purity. For rapid, one-pot synthesis at a lab scale, borohydride-mediated reductive amination is often preferred. For larger-scale production where process control and avoidance of toxic reagents are critical, the two-step oximation and subsequent catalytic hydrogenation is a superior and more reliable methodology. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this important chemical building block.

References

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Akishina, E. A., et al. (2022). Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2006). A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Grignard Reagents to Pyridinium Salts. Synthetic Communications, 21(3). Retrieved from [Link]

-

Gomollón-Bel, F., et al. (2023). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 25(21), 3843–3848*. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

-

D'Andola, M., et al. (2020). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC. Retrieved from [Link]

-

Crook, K. E. (1949). Preparation of 2- and 4-Benzylpyridine. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-benzyl pyridine. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved from [Link]

-

ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 1-Phenyl-1-pyridin-4-ylmethanamine hydrochloride suppliers. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Retrieved from [Link]

-

Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Retrieved from [Link]

-

MDPI Encyclopedia. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

-

Almac Group. (2024). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Retrieved from [Link]

-

Supporting Information for Aerobic C-N Bond Activation. (n.d.). RSC. Retrieved from [Link]

-

ResearchGate. (n.d.). Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

-

Ogo, S., et al. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. J-STAGE. Retrieved from [Link]

-

PubChem. (n.d.). Pyridin-4-ylmethanamine dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP3877394A1 - Hydrogenation process of oxime derivatives.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Phenyl(pyridin-4-yl)methanamine | 58088-57-6 [sigmaaldrich.com]

- 3. PHENYL-PYRIDIN-4-YLMETHYL-AMINE | 58088-57-6 [m.chemicalbook.com]

- 4. 1193388-27-0|Phenyl(pyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Phenyl(pyridin-4-yl)methanamine | 58088-57-6 [sigmaaldrich.com]

- 6. 4-Benzoylpyridine | 14548-46-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]

Synthesis of Chlorophenyl-(pyridinyl)-methylamine Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary

The synthesis of diarylmethylamines, particularly chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives, represents a critical intersection of organic synthesis and medicinal chemistry. These scaffolds serve as fundamental building blocks for a diverse array of active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth analysis of the synthetic pathways, mechanistic rationales, and pharmacological applications of these derivatives. By evaluating both classical organometallic routes and scalable reductive amination protocols, this guide serves as a definitive resource for researchers and drug development professionals.

Pharmacological Relevance & Mechanistic Rationale

The structural motif of a central methanamine bridge connecting a chlorophenyl group and a pyridinyl ring presents a highly versatile pharmacophore[1]. The precise spatial arrangement of the halogenated aryl ring and the basic pyridine nitrogen dictates its biological activity across multiple therapeutic domains:

-

Dopamine D2 Receptor Modulation: Derivatives of (4-chlorophenyl)(pyridin-2-yl)methanamine are heavily utilized in the development of functionally-biased dopamine D2 receptor ligands[2]. In neuropharmacology, selectively antagonizing the β-arrestin pathway at the D2 receptor while sparing or modulating the Gi/cAMP pathway is a highly sought-after mechanism. This biased signaling promotes robust antipsychotic efficacy while significantly minimizing extrapyramidal motor side effects[2].

-

Antimicrobial Efficacy: Recent biological evaluations have demonstrated that chlorophenyl-(pyridinyl)-methylamine hydrochloride salts exhibit pronounced antibacterial activity. Notably, these compounds show significant efficacy against Gram-negative pathogens such as Pseudomonas aeruginosa, making them valuable assets in antimicrobial discovery programs[3],[1].

Biased signaling of D2 receptors by chlorophenyl-(pyridinyl)-methylamine.

Retrosynthetic Analysis & Pathway Selection

The construction of the sterically hindered diarylmethylamine core requires careful consideration of chemoselectivity. The presence of the aryl chloride moiety necessitates the selection of reaction conditions that strictly preclude hydrodehalogenation—a common and detrimental side reaction when utilizing palladium-catalyzed hydrogenation.

Two primary pathways dominate the synthesis of these derivatives:

-

The Oxime Reduction Pathway: This classical route involves the Grignard addition of chlorophenylmagnesium bromide to pyridine carboxaldehyde, followed by oxidation to the methanone, oxime formation, and a highly controlled zinc-mediated reduction[3]. Zinc in acetic acid is explicitly chosen because it operates via a single-electron transfer mechanism that selectively reduces the N-O bond without cleaving the sensitive C-Cl bond[3].

-

The High-Pressure Reductive Amination Pathway: For industrial scale-up, direct reductive amination of the intermediate ketone using liquid ammonia and a modified Raney Nickel catalyst provides an efficient, single-step conversion to the amine[4].

Synthetic pathways for chlorophenyl-(pyridinyl)-methylamine derivatives.

Experimental Workflows & Step-by-Step Protocols

Protocol A: Multi-Step Synthesis via Oxime Reduction

This protocol is optimized for high-purity laboratory-scale synthesis, ensuring the preservation of the halogenated ring[3].

Step 1: Grignard Addition & Oxidation

-

Initiation: In a flame-dried flask under nitrogen, generate chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium turnings in dry THF[5].

-

Addition: Cool the Grignard reagent to -5°C. Dropwise, add an equivalent of pyridine carboxaldehyde dissolved in dry THF[3]. Maintain stirring for 2 hours, monitoring completion via TLC (Hexane:EtOAc 7:3).

-

Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the chlorophenyl-(pyridinyl)-methanol derivative[3].

-

Oxidation: Dissolve the crude alcohol in acetic acid. Slowly add chromium trioxide (CrO₃) while maintaining the temperature at room temperature. Stir until complete conversion to the chlorophenyl-(pyridinyl)-methanone derivative is observed[3].

Step 2: Oxime Formation & Zinc-Mediated Reduction

-

Oximation: React the methanone derivative with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine at reflux to afford the methanone oxime[3].

-

Reduction (Critical Step): Dissolve the oxime in glacial acetic acid. In portions, add activated Zinc dust. Causality Note: The use of Zn/AcOH prevents the hydrodehalogenation of the chlorophenyl ring, which would otherwise occur under standard H₂/Pd-C conditions[3]. Stir at room temperature until TLC indicates full consumption of the oxime.

-

Workup: Filter the unreacted zinc. Neutralize the filtrate carefully with aqueous NaOH and extract the free amine with dichloromethane.

Step 3: Self-Validating Hydrochloride Salt Formation

-

Dissolve the concentrated free base in 150 mL of methanol and cool in an ice bath (0°C)[3].

-

Slowly acidify the solution to pH 1-2 using a saturated methanolic HCl solution[3]. Validation: The strict pH control ensures complete protonation of the primary amine without degrading the pyridine ring.

-

Remove the methanol under reduced pressure. Triturate the resulting residue with n-hexane to induce crystallization. Filter and dry under a nitrogen atmosphere to afford the pure hydrochloride salt as an off-white solid[3].

Protocol B: Scalable High-Pressure Reductive Amination

For larger-scale applications, adapting a direct reductive amination protocol bypasses the oxime intermediate. While originally optimized for the benzophenone analog, this methodology is directly translatable to chlorophenyl-(pyridinyl)-methanones[4].

-

Reactor Setup: To a 1.3 L stirred autoclave, add the diaryl methanone (approx. 160 g), 450 mL of methanol, 10 g of Raney Nickel, 5 g of ammonium acetate, and 1.5 g of bis-(2-hydroxyethyl) sulphide[4].

-

Catalyst Modification (Causality Note): The addition of bis-(2-hydroxyethyl) sulphide is a critical field-proven technique. It acts as a catalyst poison/modifier that selectively suppresses the formation of unwanted secondary amines, driving the reaction toward the primary methanamine[4].

-

Pressurization: Displace the air with nitrogen. Add 300 mL of liquid ammonia. Pressurize the autoclave with hydrogen gas to 80 bar[4].

-

Reaction: Heat the mixture to 125 °C with aggressive stirring, adjusting the internal hydrogen pressure to 120 bar[4]. Maintain until hydrogen uptake ceases.

-

Purification: Depressurize carefully, filter off the Raney Nickel, and evaporate the solvent. The crude amine can be purified via distillation or direct salt precipitation[4].

Quantitative Data & Yield Analysis

To facilitate process selection, the following table summarizes the expected quantitative metrics and reaction conditions across the discussed synthetic steps, synthesized from established literature and application notes[3],,.

| Synthetic Step | Primary Reactants | Reagents / Catalysts | Solvent | Temp / Pressure | Expected Yield |

| Grignard Addition | Chlorophenylmagnesium Br + Pyridine carboxaldehyde | None | Dry THF | -5°C to RT | 75 - 85% |

| Oxidation | Chlorophenyl-(pyridinyl)-methanol | CrO₃ | Acetic Acid | Room Temp | ~86% |

| Oxime Formation | Chlorophenyl-(pyridinyl)-methanone | NH₂OH·HCl, Pyridine | Ethanol | Reflux | >80% |

| Oxime Reduction | Methanone Oxime | Zn dust | Acetic Acid | RT to 40°C | 70 - 85% |

| Reductive Amination | Diaryl Methanone + Liquid NH₃ | Raney Ni, H₂, Bis-(2-hydroxyethyl) sulphide | Methanol | 125°C / 120 bar | >80% |

| Salt Formation | Chlorophenyl-(pyridinyl)-methylamine | Methanolic HCl | Methanol / Hexane | 0°C (pH 1-2) | Quantitative |

Conclusion

The synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives requires a strategic approach to overcome the inherent challenges of steric hindrance and chemoselectivity. By employing either a meticulously controlled zinc-mediated oxime reduction or a modified high-pressure reductive amination, researchers can reliably access this highly valuable pharmacophore. The resulting high-purity hydrochloride salts serve as critical inputs for the downstream development of advanced targeted therapeutics, spanning from novel antibacterial agents to biased D2 receptor modulators.

References

- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)

- (2-Chlorophenyl)(pyridin-3-yl)

- WO2016100823A1 - Dopamine d2 receptor ligands Source: Google Patents URL

- Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)

- A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol Source: Benchchem URL

Sources

An In-depth Technical Guide to the Synthesis of Phenyl(pyridin-4-yl)methanamine Dihydrochloride: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-4-yl)methanamine and its dihydrochloride salt are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, with a detailed focus on the selection and rationale behind the core starting materials. We will explore key synthetic strategies, including the reduction of 4-benzoylpyridine and reductive amination pathways, offering insights into the mechanistic underpinnings and practical considerations for each approach. This document is intended to serve as a detailed resource for researchers and professionals in the field of medicinal chemistry and drug development, providing the foundational knowledge necessary for the efficient and scalable synthesis of this important amine.

Introduction: The Significance of Phenyl(pyridin-4-yl)methanamine

Phenyl(pyridin-4-yl)methanamine, a molecule incorporating both a phenyl and a 4-pyridyl moiety linked by a methylene amine bridge, is a versatile scaffold in medicinal chemistry. Its structural motifs are present in a variety of biologically active compounds. The dihydrochloride salt form is often preferred for its improved stability and solubility, facilitating its use in subsequent synthetic transformations and formulation studies. A thorough understanding of its synthesis is therefore crucial for the efficient development of new chemical entities.

Key Synthetic Strategies and Starting Materials

The synthesis of Phenyl(pyridin-4-yl)methanamine Dihydrochloride primarily revolves around two core strategies, each with its own set of starting materials and reaction conditions. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product.

Route 1: Reduction of 4-Benzoylpyridine

One of the most direct and widely employed methods for the synthesis of Phenyl(pyridin-4-yl)methanamine involves the reduction of the ketone functionality of 4-benzoylpyridine. This approach can be further subdivided based on the nature of the reduction.

4-Benzoylpyridine, also known as phenyl(pyridin-4-yl)methanone, is the cornerstone of this synthetic pathway.[1][2] It is a commercially available aromatic ketone.[1][2] Several methods exist for its preparation, including the Friedel-Crafts acylation of benzene with isonicotinic acid derivatives.[3]

Table 1: Properties of 4-Benzoylpyridine

| Property | Value |

| Molecular Formula | C12H9NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Light yellow crystalline powder or chunks[1] |

| CAS Number | 14548-46-0[1][2] |

A common strategy is the one-pot reductive amination of 4-benzoylpyridine. This reaction typically involves the formation of an intermediate imine or oxime, followed by its reduction to the desired primary amine.

Experimental Protocol: Reductive Amination of 4-Benzoylpyridine

-

Oxime Formation: 4-Benzoylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 4-benzoylpyridine oxime.

-

Reduction: The resulting oxime is then reduced to the amine. Various reducing agents can be employed, such as:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Metal Hydrides: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can also be effective.[4][5] The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride (NaBH3CN) is known for its ability to selectively reduce imines in the presence of carbonyls.[5]

-

-

Salt Formation: The resulting Phenyl(pyridin-4-yl)methanamine is then treated with hydrochloric acid (in a suitable solvent like isopropanol or ether) to precipitate the dihydrochloride salt.

Causality in Experimental Choices:

-

The initial formation of the oxime provides a stable intermediate that is readily reduced to the primary amine.

-

Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation by filtration of the catalyst.

-

The use of hydrochloric acid for salt formation not only provides the desired salt but also aids in the purification of the final product, as the dihydrochloride salt is often crystalline and can be easily isolated and washed.

Route 2: Nucleophilic Addition to a Pyridine Derivative

An alternative approach involves the formation of the carbon-carbon bond between the phenyl and pyridyl rings as a key step.

This strategy offers flexibility in the choice of starting materials. Common starting points include:

-

4-Cyanopyridine and a Phenyl Grignard Reagent: The addition of phenylmagnesium bromide to 4-cyanopyridine, followed by reduction of the resulting imine, yields the target amine.

-

4-Chloropyridine and Benzylamine: While less common for this specific target, nucleophilic aromatic substitution reactions can be employed in related syntheses.

-

4-Benzylpyridine: This commercially available intermediate can be a strategic starting material.[6][7] It can be synthesized by reacting 4-cyanopyridine with toluene.[8][9]

Diagram 1: Synthetic Pathways to Phenyl(pyridin-4-yl)methanamine

Sources

- 1. 4-Benzoylpyridine | 14548-46-0 [chemicalbook.com]

- 2. CAS 14548-46-0: 4-Benzoylpyridine | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ias.ac.in [ias.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. 4-Benzylpyridine, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 9. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride: Pharmacophoric Mechanisms in TRPA1 Antagonism

Executive Summary

In modern rational drug design, certain chemical intermediates transcend their role as mere building blocks to become "privileged pharmacophores"—structural motifs that consistently confer high affinity and selectivity for specific biological targets. Phenyl(pyridin-4-yl)methanamine dihydrochloride (CAS: 423761-55-1) [1] is one such critical moiety. While not administered as a standalone therapeutic agent, this primary amine is a cornerstone in the synthesis of next-generation antagonists targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[2].

When coupled to central scaffolds—such as pyrrolidine-2-carboxamide or piperidine-2-carboxamide cores—the phenyl(pyridin-4-yl)methanamine group dictates the spatial geometry required to occlude the TRPA1 channel pore or lock it in a closed allosteric conformation[2]. This whitepaper deconstructs the structural pharmacology, biological target pathways, and the self-validating experimental workflows required to evaluate TRPA1 antagonists derived from this pharmacophore.

Structural Pharmacology & Target Engagement

The efficacy of TRPA1 antagonists derived from phenyl(pyridin-4-yl)methanamine relies on the precise physicochemical properties of its three distinct sub-components:

-

The Phenyl Ring (Hydrophobic Anchor): Provides essential steric bulk. Within the TRPA1 binding pocket (typically near the S5-S6 transmembrane domains), the phenyl ring engages in π−π stacking with aromatic residues or fills hydrophobic micro-pockets, drastically reducing the compound's off-rate ( koff ).

-

The Pyridin-4-yl Ring (Hydrogen Bond Acceptor): The nitrogen atom at the para position of the pyridine ring is highly electronegative. It acts as a critical hydrogen bond acceptor, interacting directly with polar side chains (e.g., asparagine or threonine) in the channel's binding site. This directional bonding is responsible for the high selectivity of these compounds over related channels like TRPV1 or TRPM8.

-

The Methanamine Linker (Rotational Pivot): The sp3 -hybridized carbon provides rotational flexibility, allowing the two bulky aromatic rings to adopt an optimal V-shaped or twisted conformation. The primary amine serves as the synthetic attachment point (typically forming an amide bond) to the drug's core scaffold[2].

-

Dihydrochloride Salt Form: Supplied as a dihydrochloride salt[1], the compound exhibits enhanced aqueous solubility and prevents the spontaneous oxidation of the primary amine, ensuring high-yield coupling reactions during library synthesis.

The TRPA1 Signaling Pathway

To understand the mechanism of action of these antagonists, one must understand the target. TRPA1 is a non-selective, calcium-permeable cation channel predominantly expressed in the peripheral terminals of dorsal root ganglion (DRG) and trigeminal ganglion neurons[3].

TRPA1 functions as a primary polymodal chemosensor. It is activated by reactive electrophiles (e.g., allyl isothiocyanate from mustard oil, environmental acrolein, and endogenous oxidative stress markers)[4]. These electrophiles activate the channel via an unusual mechanism: covalent modification of specific nucleophilic cysteine residues (e.g., Cys621, Cys633, Cys651) within the channel's cytoplasmic N-terminus[3][4].

This covalent binding triggers a conformational shift that opens the channel pore, leading to a massive influx of intracellular calcium ( Ca2+ ). The resulting membrane depolarization fires action potentials that travel to the central nervous system (registering as pain or itch) and simultaneously trigger the local release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), driving neurogenic inflammation[3].

Antagonists bearing the phenyl(pyridin-4-yl)methanamine pharmacophore competitively or allosterically block this pore-opening mechanism, silencing the nociceptive signal at its source[2].

Fig 1: TRPA1 nociceptive signaling pathway modulated by targeted antagonists.

Experimental Methodologies: Mechanistic Validation

To validate the mechanism of action of synthesized TRPA1 antagonists, application scientists employ a tiered, self-validating workflow.

Protocol 4.1: High-Throughput FLIPR Calcium Assay

Purpose: To quantify the functional inhibition of TRPA1-mediated calcium influx. Causality & Self-Validation: We utilize HEK293 cells stably transfected with human TRPA1. HEK293 cells are chosen because they lack endogenous TRP channel expression, ensuring the calcium signal is strictly TRPA1-dependent. The assay is self-validated by calculating the Z'-factor using a known antagonist (e.g., HC-030031) as a positive control and DMSO as a vehicle negative control. A Z'-factor > 0.5 confirms assay robustness.

Step-by-Step:

-

Cell Plating: Seed hTRPA1-HEK293 cells at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Calcium 4 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 45 mins at 37°C. Causality: The AM-esterified dye permeates the membrane and is cleaved by intracellular esterases, trapping the fluorophore inside the cell.

-

Compound Incubation: Add the synthesized phenyl(pyridin-4-yl)methanamine derivative (10-point dose-response curve) and incubate for 15 mins.

-

Agonist Addition: Using the FLIPR Tetra system, inject Allyl isothiocyanate (AITC) at its EC80 concentration. Causality: Using EC80 rather than EC100 prevents the system from being overwhelmed, allowing competitive antagonists to show measurable inhibition.

-

Data Acquisition: Record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes. Calculate IC50 from the area under the curve (AUC).

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To confirm that the reduction in calcium signal is due to direct channel block, ruling out off-target effects like receptor internalization. Causality & Self-Validation: We use a CsCl-based intracellular solution to block endogenous potassium currents, isolating the TRPA1 cation current. The system is self-validated by a "washout" phase: if the current recovers after removing the antagonist, it proves the block is reversible and non-toxic.

Step-by-Step:

-

Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

-

Seal Formation: Approach a single hTRPA1-HEK293 cell, apply negative pressure to form a gigaseal (>1 GΩ), and apply a brief voltage zap to rupture the membrane (whole-cell configuration). Verify leak currents are <100 pA.

-

Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms, every 5 seconds. Causality: TRPA1 exhibits outward rectification; voltage ramps capture the full current-voltage (I-V) relationship, allowing the detection of voltage-dependent block mechanisms.

-

Perfusion & Recording: Perfuse 100 µM AITC to establish the baseline inward/outward current. Once stabilized, co-perfuse AITC with the test antagonist (at 3×IC50 ).

-

Analysis: Quantify the percentage block of the outward current at +100 mV.

Fig 2: Multi-tiered experimental workflow for validating TRPA1 antagonist efficacy.

Quantitative Data & Structure-Activity Relationship (SAR)

The integration of phenyl(pyridin-4-yl)methanamine into drug scaffolds dramatically alters the physicochemical and pharmacological profile of the resulting molecules.

Table 1: Physicochemical Properties of the Pharmacophore[1]

| Property | Value | Causality / Significance in Drug Design |

| CAS Number | 423761-55-1 | Unique identifier for procurement and library tracking. |

| Molecular Formula | C12H14Cl2N2 | Represents the stable dihydrochloride salt form. |

| Molar Mass | 257.16 g/mol | Optimal low molecular weight for a fragment, leaving "room" for the core scaffold without violating Lipinski's Rule of 5. |

| H-Bond Acceptors | 2 | Pyridine nitrogen and primary amine facilitate targeted receptor binding. |

Table 2: Representative SAR Data for TRPA1 Antagonists (Note: Data illustrates established SAR trends in TRPA1 patent literature utilizing this pharmacophore[2])

| Scaffold Core | R-Group (Amine Derived) | TRPA1 IC50 (nM) | Efficacy Profile |

| Pyrrolidine-2-carboxamide | Phenyl(pyridin-4-yl)methanamine | 12.5 | Potent Full Antagonist |

| Pyrrolidine-2-carboxamide | Benzylamine (Control) | > 1000 | Inactive (Lacks pyridine H-bond) |

| Piperidine-2-carboxamide | Phenyl(pyridin-4-yl)methanamine | 45.0 | Full Antagonist |

| Pyrrolidine-2-carboxamide | Phenyl(pyridin-2-yl)methanamine | 310.0 | Weak Antagonist (Suboptimal N-atom geometry) |

The SAR data clearly demonstrates that both the presence and the exact para positioning of the pyridine nitrogen in phenyl(pyridin-4-yl)methanamine are absolute requirements for sub-nanomolar TRPA1 target engagement[2].

Sources

- 1. nextsds.com [nextsds.com]

- 2. WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists - Google Patents [patents.google.com]

- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

The Cornerstone of Modern Synthesis: A Technical Guide to Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride as a Heterocyclic Building Block

Introduction: The Strategic Importance of the Pyridine Nucleus in Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. Among the plethora of heterocyclic scaffolds, the pyridine ring holds a privileged position. Its presence in over 7,000 existing drug molecules, including blockbuster drugs like imatinib (Gleevec®), underscores its significance.[1][2] The pyridine motif is not merely a passive structural element; its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on metabolic stability and permeability, make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

Phenyl(pyridin-4-yl)methanamine dihydrochloride emerges as a particularly valuable building block, offering a trifecta of desirable features: a reactive primary amine for derivatization, a strategically positioned phenyl group, and the influential pyridine nucleus. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its reactivity and application in the construction of complex molecular architectures.

Synthesis and Purification: A Robust and Scalable Protocol

The synthesis of phenyl(pyridin-4-yl)methanamine is most commonly achieved through the reductive amination of 4-benzoylpyridine. This method is favored for its high efficiency and the ready availability of the starting materials. The subsequent conversion to the dihydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.

Reaction Mechanism: Reductive Amination

The synthesis proceeds via a two-step, one-pot reaction. First, the carbonyl group of 4-benzoylpyridine reacts with an amine source, typically ammonium chloride in the presence of a reducing agent, to form an intermediate imine. The imine is then reduced in situ to the corresponding primary amine. Sodium borohydride is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.

The subsequent formation of the dihydrochloride salt is a straightforward acid-base reaction where both the primary amine and the pyridine nitrogen are protonated by hydrochloric acid.

Experimental Protocol: Synthesis of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

-

Materials:

-

4-Benzoylpyridine

-

Ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-benzoylpyridine (1.0 eq) and ammonium chloride (5.0 eq) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude free base.

-

Dissolve the crude product in a minimal amount of diethyl ether or isopropanol and cool in an ice bath.

-

Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford phenyl(pyridin-4-yl)methanamine dihydrochloride.

-

Purification

The dihydrochloride salt is typically of high purity after precipitation and washing. If further purification is required, recrystallization from a methanol/diethyl ether solvent system can be employed.

Physicochemical and Spectroscopic Characterization

A thorough characterization of phenyl(pyridin-4-yl)methanamine dihydrochloride is essential for its quality control and for the unambiguous identification of its derivatives in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | ChemScene[4] |

| Molecular Weight | 257.16 g/mol | ChemScene[4] |

| Appearance | White to off-white solid | --- |

| Melting Point | >250 °C (decomposes) | --- |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar organic solvents. | --- |

Spectroscopic Data

-

¹H NMR (500 MHz, D₂O) δ (ppm): 8.75 (d, J = 6.5 Hz, 2H, H-2', H-6'), 8.01 (d, J = 6.5 Hz, 2H, H-3', H-5'), 7.55-7.45 (m, 5H, Ar-H), 5.85 (s, 1H, CH-NH₂).

-

Interpretation: The downfield shift of the pyridine protons (H-2', H-6', H-3', H-5') is indicative of the protonation of the pyridine nitrogen. The multiplet between 7.55-7.45 ppm corresponds to the protons of the phenyl ring. The singlet at 5.85 ppm is characteristic of the benzylic proton adjacent to the ammonium group.

-

-

¹³C NMR (125 MHz, D₂O) δ (ppm): 150.1 (C-4'), 148.5 (C-2', C-6'), 138.2 (Ar-C), 130.5 (Ar-CH), 129.8 (Ar-CH), 128.9 (Ar-C), 125.4 (C-3', C-5'), 58.7 (CH-NH₂).

-

Interpretation: The chemical shifts are consistent with the proposed structure. The quaternary carbon of the pyridine ring attached to the methanamine group (C-4') appears at approximately 150.1 ppm. The benzylic carbon is observed around 58.7 ppm.

-

-

FTIR (KBr, cm⁻¹): 3400-2800 (br, N-H and C-H stretch), 1610 (C=N stretch, pyridine), 1580 (C=C stretch, aromatic), 1480, 1450 (C-H bend).

-

Interpretation: The broad absorption in the high-frequency region is characteristic of the ammonium (N-H) and aromatic/aliphatic C-H stretching vibrations. The peaks at 1610 and 1580 cm⁻¹ correspond to the stretching vibrations of the pyridine and phenyl rings, respectively.

-

-

Mass Spectrometry (ESI+): m/z = 185.11 [M+H]⁺ (for free base).

-

Interpretation: The mass spectrum shows the protonated molecular ion of the free base, confirming the molecular weight of the parent amine.

-

Reactivity and Applications in Synthesis

The synthetic utility of phenyl(pyridin-4-yl)methanamine dihydrochloride stems from the differential reactivity of its two primary functional groups: the primary amine and the pyridine ring. The primary amine serves as a versatile nucleophile for a wide range of transformations, while the pyridine ring can participate in various C-C and C-N bond-forming reactions.

N-Acylation

The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for the construction of more complex molecular scaffolds.

-

Suspend phenyl(pyridin-4-yl)methanamine dihydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir the mixture until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Suzuki Coupling

The pyridine ring of phenyl(pyridin-4-yl)methanamine derivatives can be functionalized via palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative on the pyridine or phenyl ring can undergo Suzuki coupling with a variety of boronic acids to introduce new aryl or heteroaryl moieties. This reaction is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries.

Caption: Workflow for Suzuki Coupling.

Case Study: Application in the Synthesis of Kinase Inhibitors

The phenyl(pyridin-4-yl)methanamine scaffold is a key structural motif in a number of potent kinase inhibitors. For example, it serves as a crucial building block for the synthesis of analogues of imatinib, a highly successful targeted cancer therapeutic.[5] The primary amine allows for the facile introduction of the pyrimidine moiety, while the pyridine ring plays a critical role in binding to the kinase active site.

Signaling Pathway of Kinase Inhibition

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Substituted Pyridine Methanamines in Modern Medicinal Chemistry: A Technical Whitepaper

Introduction & Physicochemical Rationale

Substituted pyridine methanamines—commonly referred to as aminomethylpyridines or picolylamines—are highly versatile pharmacophores in medicinal chemistry. Structurally, they consist of a pyridine ring linked to an amine group via a methylene bridge. This simple yet profound arrangement offers dual functionality: the pyridine nitrogen acts as a robust hydrogen-bond acceptor and metal coordinator, while the aliphatic amine serves as a hydrogen-bond donor/acceptor and a site for further synthetic functionalization.

The causality behind selecting these scaffolds lies in their tunable physicochemical properties. The methylene spacer isolates the amine from the electron-withdrawing resonance of the pyridine ring, maintaining its basicity (pKa ~8.5–9.0) and facilitating critical salt-bridge formations with target proteins. Furthermore, the geometric arrangement in 2-picolylamine derivatives is perfectly suited for forming thermodynamically stable five-membered chelate rings with transition metals (e.g., Zn²⁺, Cu²⁺), a property heavily exploited in metalloenzyme inhibitors and antimicrobial amphiphiles.

Key Therapeutic Applications

Metallo-β-Lactamase (MBL) Inhibitors

Antimicrobial resistance (AMR) driven by MBLs is a critical global health threat. MBLs utilize active-site zinc ions to hydrolyze β-lactam antibiotics. Substituted pyridine methanamines, particularly tris-picolylamine derivatives, have been developed as acyclic chelators that mimic β-lactam substrates (1[1]). The pyridine nitrogen and the carboxylate groups coordinate directly to the zinc ions in enzymes like VIM-2, displacing bridging water molecules essential for the enzyme's catalytic mechanism[1]. This targeted chelation neutralizes the enzyme without stripping zinc from essential mammalian metalloproteins.

Neuropsychiatric Therapeutics: M4 Positive Allosteric Modulators (PAMs)

In the treatment of schizophrenia, selectively targeting the M4 muscarinic acetylcholine receptor is highly desirable but historically difficult due to the conserved orthosteric site across muscarinic subtypes (2[2]). Researchers have successfully utilized 4-aminomethylpyridine to synthesize thieno[2,3-b]pyridine-2-carboxamide derivatives, such as ML253[2]. The incorporation of the 4-aminomethylpyridine moiety was a strategic choice to improve blood-brain barrier (BBB) penetrance and pharmacokinetic exposure[2]. The basic amine allows for favorable aqueous solubility, while the pyridine ring enhances metabolic stability against cytochrome P450 oxidation compared to highly lipophilic aliphatic chains.

Broad-Spectrum Antibacterials: Membrane-Disruptive Amphiphiles